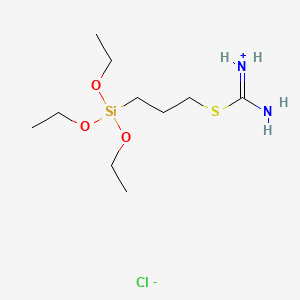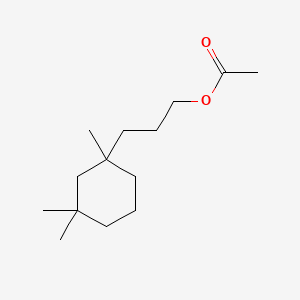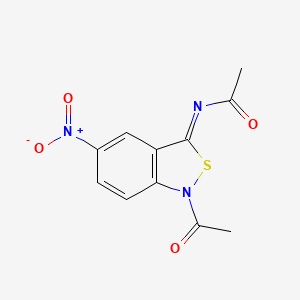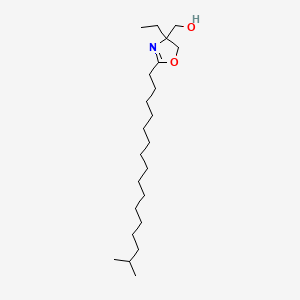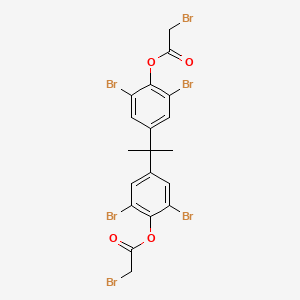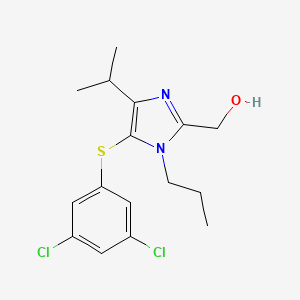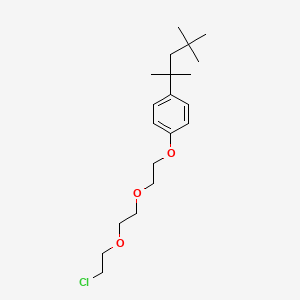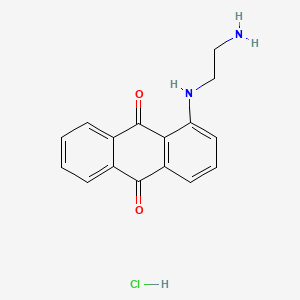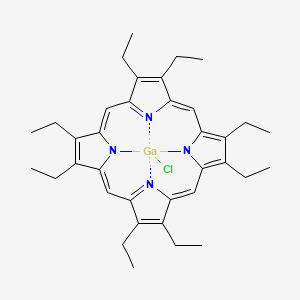
Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III) is a coordination compound where a gallium(III) ion is complexed with a porphyrin ligand The porphyrin ligand is substituted with eight ethyl groups at the 2, 3, 7, 8, 12, 13, 17, and 18 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III) typically involves the reaction of gallium(III) chloride with 2,3,7,8,12,13,17,18-octaethylporphyrin in the presence of a suitable solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
化学反応の分析
Types of Reactions
Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chlorine ligand can be substituted with other ligands such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium(IV) species, while reduction could produce gallium(II) species. Substitution reactions result in the replacement of the chlorine ligand with the new ligand introduced.
科学的研究の応用
Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.
Medicine: Research is ongoing to explore its use as a diagnostic agent in imaging techniques due to its unique optical properties.
Industry: It is used in the development of advanced materials, such as thin films and nanostructures, for electronic and photonic applications.
作用機序
The mechanism by which Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III) exerts its effects involves the interaction of the gallium ion with various molecular targets. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death. The porphyrin ligand plays a crucial role in stabilizing the gallium ion and facilitating these interactions.
類似化合物との比較
Similar Compounds
Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)iron(III): Similar structure but with an iron ion instead of gallium.
Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)cobalt(III): Contains a cobalt ion instead of gallium.
Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)manganese(III): Contains a manganese ion instead of gallium.
Uniqueness
Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III) is unique due to the specific properties imparted by the gallium ion. Gallium has distinct electronic and coordination characteristics compared to iron, cobalt, and manganese, which can influence the compound’s reactivity, stability, and potential applications. For instance, gallium compounds are often explored for their anti-cancer properties and use in medical imaging, which may not be as prominent in the iron, cobalt, or manganese analogs.
特性
CAS番号 |
87607-70-3 |
|---|---|
分子式 |
C36H44ClGaN4 |
分子量 |
637.9 g/mol |
IUPAC名 |
22-chloro-4,5,9,10,14,15,19,20-octaethyl-21,23,24,25-tetraza-22-gallahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene |
InChI |
InChI=1S/C36H44N4.ClH.Ga/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;/h17-20H,9-16H2,1-8H3;1H;/q-2;;+3/p-1 |
InChIキー |
KTQMQWQZDPDTHD-UHFFFAOYSA-M |
正規SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C4N3[Ga](N5C(=C2)C(=C(C5=CC6=NC(=C4)C(=C6CC)CC)CC)CC)Cl)CC)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


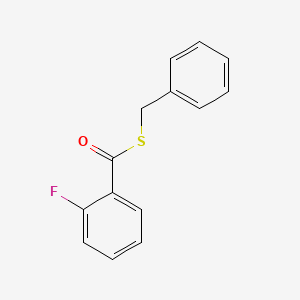
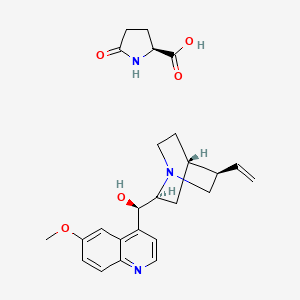
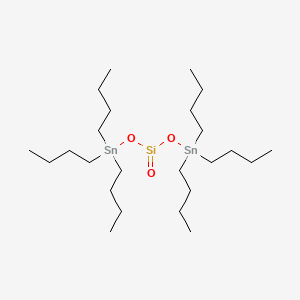
![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)
